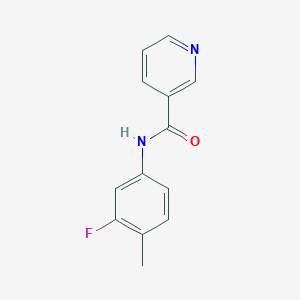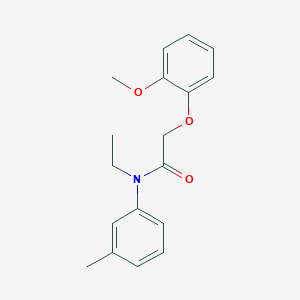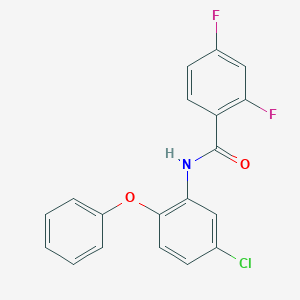![molecular formula C22H20N2O2 B317875 N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B317875.png)
N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is a chemical compound that belongs to the class of carboxamides. This compound is characterized by the presence of a biphenyl structure with a carboxamide group attached to one of the phenyl rings and a dimethylcarbamoyl group attached to the other phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of biphenyl-4-carboxylic acid with 2-(dimethylcarbamoyl)aniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- N-(phenylcarbamoyl)benzenesulfonamide
Uniqueness
N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is unique due to its specific structural features, such as the presence of both a biphenyl and a dimethylcarbamoyl group
Propiedades
Fórmula molecular |
C22H20N2O2 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[(4-phenylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-24(2)22(26)19-10-6-7-11-20(19)23-21(25)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-15H,1-2H3,(H,23,25) |
Clave InChI |
VEAZUSZHBPXWPU-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CN(C)C(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-phenylpropanamide](/img/structure/B317797.png)

![N-[5-chloro-2-(2-methoxyethoxy)phenyl]-2-furamide](/img/structure/B317801.png)
![1-(2-Furoyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B317802.png)
![2-(2,6-dimethylphenoxy)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B317804.png)
![N-[5-chloro-2-(2-methoxyethoxy)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B317806.png)
![N-[2-(benzyloxy)-5-chlorophenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B317808.png)
![N-[2-(benzyloxy)-5-chlorophenyl]-2-furamide](/img/structure/B317809.png)
![2-(3-fluorophenyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B317811.png)


![N-[2-(benzyloxy)-5-chlorophenyl]-2-phenylacetamide](/img/structure/B317816.png)
